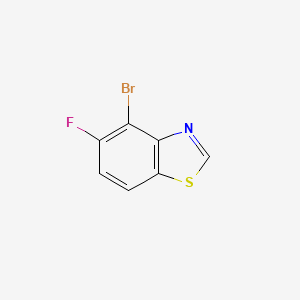
4-Bromo-5-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form the benzothiazole ring . Another approach includes the cyclization of 2-aminothiophenol derivatives with appropriate halogenated reagents . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-Bromo-5-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Major products formed from these reactions include substituted benzothiazoles, sulfoxides, and sulfones .
Scientific Research Applications
4-Bromo-5-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1,3-benzothiazole involves the inhibition of key enzymes and pathways in biological systems. For example, it can inhibit DNA gyrase and dihydroorotase, which are essential for bacterial replication . The compound also interacts with various molecular targets, including tyrosine kinases and reductases, to exert its biological effects .
Comparison with Similar Compounds
4-Bromo-5-fluoro-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Arylbenzothiazoles: These compounds have similar biological activities but differ in their substitution patterns and reactivity.
Halogenated Benzothiazoles: Compounds like 4-chloro-5-fluoro-1,3-benzothiazole exhibit similar reactivity but may have different biological properties due to the presence of different halogens.
Properties
Molecular Formula |
C7H3BrFNS |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H |
InChI Key |
DHWQGISKWLSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1F)Br)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


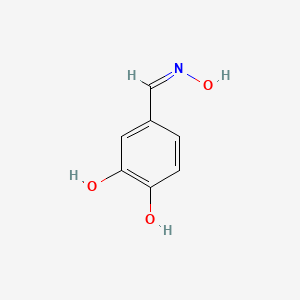
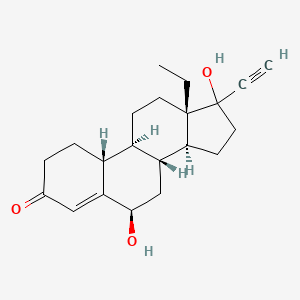
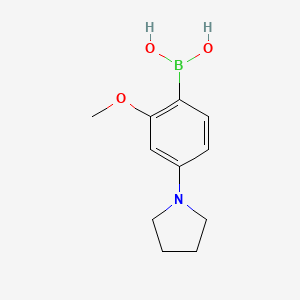
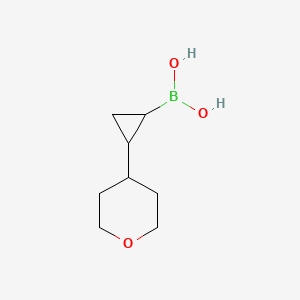
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
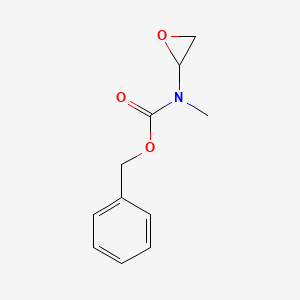
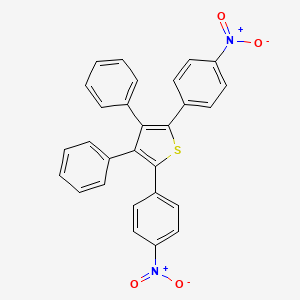
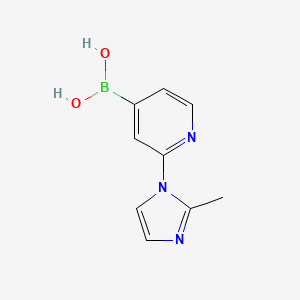
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)
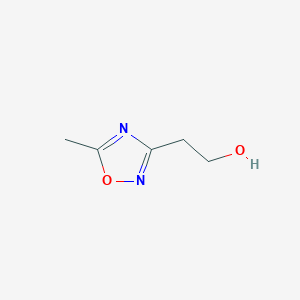
![Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)
